molecular formula C7H8N4O3S B3136010 5-Methyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 40775-95-9

5-Methyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B3136010
CAS No.: 40775-95-9
M. Wt: 228.23 g/mol
InChI Key: MSIGCTXGGJXOQS-UHFFFAOYSA-N
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Description

5-Methyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a synthetic compound belonging to the class of triazolopyrimidines. This compound has garnered significant interest due to its diverse applications in medicinal chemistry, agriculture, and material science. It is known for its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl2) under supercritical carbon dioxide conditions . This method is efficient and environmentally friendly, as it avoids the use of organic solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted triazolopyrimidines .

Mechanism of Action

The mechanism of action of 5-Methyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • **5-Methyl-7-hydroxy-1,3,4-triazaindol

Properties

IUPAC Name

5-methyl-2-methylsulfonyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O3S/c1-4-3-5(12)11-6(8-4)9-7(10-11)15(2,13)14/h3H,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIGCTXGGJXOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 2
5-Methyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 3
Reactant of Route 3
5-Methyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 4
5-Methyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 5
5-Methyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 6
5-Methyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

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